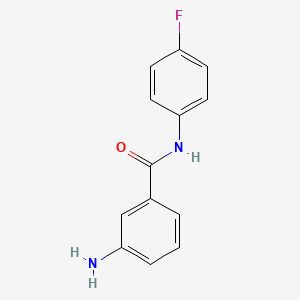

3-amino-N-(4-fluorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDXYYVYLAFUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586126 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251446-38-5 | |

| Record name | 3-Amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(4-fluorophenyl)benzamide, a substituted benzamide of significant interest in medicinal chemistry and drug discovery. While direct extensive research on this specific isomer is emerging, this document synthesizes foundational chemical principles with data from closely related analogs to present its chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential therapeutic applications. Drawing on the established bioactivity of the aminobenzamide scaffold, this guide serves as an essential resource for researchers and professionals in pharmacology and drug development, offering insights into its potential as an anticonvulsant and anticancer agent.

Introduction: The Significance of the Aminobenzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved pharmaceuticals. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it an ideal scaffold for designing molecules that can effectively interact with biological targets. The introduction of an amino group to the benzoyl ring, creating an aminobenzamide, further enhances the molecule's chemical diversity and potential for biological activity. These compounds have been investigated for a range of therapeutic applications, including but not limited to their roles as anticonvulsants and anticancer agents. The strategic placement of substituents on both the benzoyl and the N-phenyl rings allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising derivative: this compound.

Molecular Structure and Physicochemical Properties

The precise arrangement of the amino and N-(4-fluorophenyl) groups on the benzamide core dictates the molecule's three-dimensional shape, polarity, and ultimately, its biological function.

Chemical Structure

The nomenclature "this compound" defines a central benzamide structure with two key substitutions:

-

An amino group (-NH₂) at the 3-position of the benzoyl ring.

-

A 4-fluorophenyl group attached to the nitrogen of the amide linkage.

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its structure and comparison with the closely related analog, 3-amino-N-(4-methylphenyl)benzamide.[1]

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | This compound |

| SMILES | Nc1cccc(c1)C(=O)Nc1ccc(F)cc1 |

| CAS Number | Not readily available |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process involving an amide coupling reaction followed by the reduction of a nitro group. This methodology is a well-established and robust approach for preparing aminobenzamides.[2][3]

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-(4-fluorophenyl)benzamide

-

To a solution of 4-fluoroaniline (1.0 eq) in dichloromethane (DCM), add 3-nitrobenzoyl chloride (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(4-fluorophenyl)benzamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the purified 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 30 minutes to 3 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Potential Therapeutic Applications and Mechanism of Action

While direct biological studies on this compound are not extensively published, the therapeutic potential of this molecule can be inferred from the activities of structurally similar compounds. The aminobenzamide scaffold is a privileged structure in drug discovery, with derivatives showing promise in several therapeutic areas.

Anticonvulsant Activity

A significant body of research points to the potential of 3- and 4-aminobenzamide derivatives as effective anticonvulsant agents.[2] These compounds are thought to exert their effects by modulating neuronal excitability, although the precise mechanisms of action can vary. The structural features of this compound, particularly the presence and positioning of the amino and fluoro groups, may contribute to favorable interactions with ion channels or receptors involved in seizure propagation.

Anticancer Activity

Derivatives of aminobenzamides have also been explored as potential anticancer agents. For instance, complex benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][5][6] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs. The N-(4-fluorophenyl) moiety of the target compound could potentially serve as a zinc-binding group, a key pharmacophoric feature of many HDAC inhibitors.

Other Potential Applications

The aminobenzamide core has been incorporated into molecules with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[7] Further investigation into this compound and its derivatives could uncover additional therapeutic applications.

Future Directions and Conclusion

This compound represents a molecule of high interest for further investigation in the field of drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further studies into its biological activity.

Key areas for future research include:

-

In vitro screening: Evaluation of its activity against a panel of seizure-related targets and various cancer cell lines.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

-

Pharmacokinetic profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

References

- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

-

American Chemical Society. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

-

PubMed. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]

Sources

- 1. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Benzamide Derivative

This technical guide delves into the essential aspects of 3-amino-N-(4-fluorophenyl)benzamide, a compound of interest within the broader class of aminobenzamides, which are recognized for their diverse biological activities. It is important to note at the outset that a specific CAS (Chemical Abstracts Service) registry number for this compound could not be definitively identified in publicly accessible chemical databases as of January 2026. This suggests that the compound may be a novel entity or one that has not been extensively cataloged.

Consequently, this guide has been meticulously compiled by leveraging established principles of organic synthesis, spectroscopic analysis, and by drawing authoritative parallels from closely related, well-documented analogues. Our objective is to provide a robust and scientifically grounded resource that empowers researchers to synthesize, characterize, and explore the potential of this target molecule. Every protocol and piece of data is presented with the transparency and scientific integrity required for advanced research and development.

Section 1: Physicochemical and Structural Profile

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Predicted) | N-(4-amino-3-fluorophenyl)benzamide (PubChem CID: 81761818)[1] |

| Molecular Formula | C₁₃H₁₁FN₂O | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.24 g/mol | 230.24 g/mol |

| Exact Mass | 230.08554 g/mol | 230.08554114 g/mol |

| XLogP3 | 2.3 | 2.6 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 2 | 2 |

| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų |

These data highlight the similarities in the fundamental properties of these isomers, suggesting they may share some common solubility and membrane permeability characteristics, which are crucial considerations in drug development.

Section 2: Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of this compound can be logically approached through the formation of an amide bond between 3-aminobenzoic acid and 4-fluoroaniline. This is a well-established transformation in organic chemistry, and several reliable methods can be employed.

Retrosynthetic Pathway

A logical retrosynthetic disconnection of the target molecule reveals the two key starting materials: 3-aminobenzoic acid and 4-fluoroaniline.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: A Two-Step Approach

A reliable and commonly employed method for synthesizing N-aryl benzamides involves a two-step process starting from the corresponding nitrobenzoic acid. This approach offers the advantage of avoiding potential side reactions associated with the free amino group during the amide bond formation.

Step 1: Synthesis of 3-nitro-N-(4-fluorophenyl)benzamide

The initial step is the coupling of 3-nitrobenzoyl chloride with 4-fluoroaniline. The acyl chloride can be prepared in situ from 3-nitrobenzoic acid.

-

Rationale: The use of the nitro-substituted precursor protects the amino group, preventing self-polymerization or other unwanted side reactions during the acylation step. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.

Experimental Protocol:

-

To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the mixture to 0 °C and add a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(4-fluorophenyl)benzamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and selective method for nitro group reduction, typically proceeding under mild conditions with high yields.

Experimental Protocol:

-

Dissolve the purified 3-nitro-N-(4-fluorophenyl)benzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography to yield the pure compound.

Caption: Proposed two-step synthesis workflow.

Section 3: Analytical Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both rings, with characteristic splitting patterns. A broad singlet for the amino (-NH₂) protons and a singlet for the amide (-NH-) proton. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the amide group. The fluorine-coupled carbon atoms will exhibit characteristic splitting. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-F stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (230.0855 m/z). High-resolution mass spectrometry (HRMS) will confirm the elemental composition. |

| Melting Point | A sharp and defined melting point range, indicating the purity of the crystalline solid. |

Section 4: Potential Applications in Drug Discovery and Medicinal Chemistry

The aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Potential areas of investigation for this compound include:

-

Enzyme Inhibition: Many aminobenzamide derivatives are known to be inhibitors of various enzymes. For instance, some act as PARP inhibitors, which are of interest in cancer therapy.

-

Antimicrobial Agents: The benzamide moiety is present in a number of compounds with demonstrated antibacterial and antifungal properties.[2][3]

-

Anticancer Agents: The broader class of benzamides has been explored for its potential in developing novel anticancer therapeutics.[4]

-

CNS-acting Agents: Some aminobenzamide derivatives have shown activity as anticonvulsant agents, suggesting potential applications in neurological disorders.

It is important to emphasize that the biological activity of this compound is yet to be determined and would require extensive in vitro and in vivo screening.

Section 5: Safety, Handling, and Storage

As with any novel chemical compound, this compound should be handled with care, assuming it may be hazardous until proven otherwise. The safety precautions for aromatic amines and amides should be strictly followed.

5.1. Hazard Identification

-

Potential Health Effects: Aromatic amines can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some are known or suspected carcinogens.[5][6]

-

Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

5.2. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

5.3. First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Seek immediate medical attention.

Section 6: Conclusion and Future Directions

This technical guide provides a comprehensive overview of this compound, a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While a specific CAS number remains elusive, this document furnishes researchers with a robust framework for its synthesis, characterization, and safe handling. The proposed synthetic route is based on well-established and reliable chemical transformations.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental verification of its physicochemical properties and a comprehensive evaluation of its biological activity through a battery of in vitro and in vivo assays. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel benzamide derivative.

References

- Stern, M. K., & Hileman, F. D. (1993). Amination Of Nitrobenzene Via Nucleophilic Aromatic-Substitution For Hydrogen—Direct Formation Of Aromatic Amide Bonds. Journal of Organic Chemistry, 58(24), 6883-6888.

-

PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

- Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2021). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2021(4), M1295.

- Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Adamu, A., & Abdullahi, M. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Chemistry Research Journal, 6(5), 133-138.

- Al-Ghorbani, M., & El-Gamal, M. I. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(10), 1383.

- Carpino, L. A., & El-Faham, A. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95.

- Rasool, N., & Rashid, U. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.

- Singh, S., & Kumar, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

-

Elsevier. (n.d.). Reaxys. Retrieved from [Link]

- Narasimhan, B., Sharma, D., & Kumar, P. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 23-38.

-

PubChem. (n.d.). 3-amino-2-chloro-N-(4-fluorophenyl)benzamide. Retrieved from [Link]

- Rasool, N., & Rashid, U. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920.

- S., S., & K., S. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents (NADES) and Urea Choline Chloride. Journal of Synthetic Chemistry, 2(3), 45-52.

- S., S., & K., S. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 16(8), 1000-1010.

-

Industrial Safety Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

- Lanari, D., & Pizzo, F. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944–1950.

- Stoermer, M. J. (2019). (Z)-N'-(1H-Benzo[d]imidazol-2-Yl)-Arylimidamide Adducts of 2-Aminobenzimidazole and Aromatic Nitriles: Structural and Spectroscopic Proof of Regiochemical and Stereochemical Outcomes. ChemRxiv.

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

- Elsevier. (2025). Reaxys USER Manual.

-

NileRed. (2018, June 3). Benzamide Preparation from Benzoic Acid [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-{[(4-fluorophenyl)methyl]amino}benzamide. Retrieved from [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-amino-3-fluorophenyl)benzamide. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Kim, C. U., & Misco, P. F. (1992). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Journal of Medicinal Chemistry, 35(1), 67-72.

- Frost, J. W., & Draths, K. M. (2013). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. U.S.

- Tringali, C. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers in Pharmacology, 15, 1369591.

- Li, Q., & Wang, M. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(1), 167.

-

RPS Group. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-N-phenylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

Sources

- 1. N-(4-amino-3-fluorophenyl)benzamide | C13H11FN2O | CID 81761818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide: A Privileged Scaffold for Kinase Inhibitor Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The benzamide moiety represents a cornerstone in the architecture of numerous clinically relevant kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the kinase hinge region makes it a privileged scaffold in medicinal chemistry. This technical guide focuses on a specific, yet foundational, example: 3-amino-N-(4-fluorophenyl)benzamide . While not a potent inhibitor in its own right, this molecule serves as an invaluable starting point and structural fragment for the development of highly potent and selective kinase inhibitors. We will dissect its physicochemical properties, synthetic routes, and its mechanistic role as a hinge-binding fragment. Furthermore, this guide provides a case study illustrating its evolution into a clinical candidate, RAF265, and presents detailed, field-tested protocols for evaluating the biological activity of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapeutics.

Section 1: The Benzamide Scaffold in Kinase Inhibition

Protein kinases, comprising one of the largest enzyme families, are central regulators of cellular signaling and represent a major class of therapeutic targets.[1] The design of small molecule inhibitors that target the ATP-binding site of these kinases is a dominant strategy in oncology and immunology.[1] A recurring structural motif found in many successful kinase inhibitors is the benzamide scaffold. Its utility stems from its ability to act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[2][3][4] This interaction anchors the inhibitor within the active site, providing a stable foundation for further chemical modifications to achieve potency and selectivity.[5] The 3-amino-N-(aryl)benzamide core, in particular, offers strategically positioned vectors for chemical elaboration into the deeper hydrophobic pockets of the kinase active site.

Section 2: Physicochemical Properties of this compound

A thorough understanding of the core molecule's properties is fundamental to its application in a drug discovery program.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.24 g/mol |

| Appearance | White to pale yellow solid |

| Key Structural Features | - Benzamide Core: Provides the primary hinge-binding pharmacophore. - 3-Amino Group: A primary amine that serves as a key synthetic handle for derivatization. - N-(4-fluorophenyl) Group: A substituted aryl ring that can be modified to explore interactions with solvent-exposed regions or hydrophobic pockets. |

Section 3: Synthesis and Derivatization

The synthesis of this compound is typically achieved through a straightforward amidation followed by a nitro group reduction. This synthetic accessibility is a key advantage for its use as a starting scaffold.

Exemplary Synthetic Route:

-

Amide Coupling: 3-Nitrobenzoyl chloride is reacted with 4-fluoroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base (e.g., triethylamine) to form the intermediate, N-(4-fluorophenyl)-3-nitrobenzamide.

-

Nitro Group Reduction: The nitro intermediate is then reduced to the primary amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7] Alternative methods, such as using tin(II) chloride, can also be employed.[6]

Causality Behind Experimental Choices: The choice of a nitro-group precursor is deliberate. The nitro group is a strong electron-withdrawing group that is readily reduced to the versatile amino group. This amino group at the 3-position is less nucleophilic than the aniline nitrogen, allowing for selective acylation at the aniline first. It then becomes the primary point for diversification, enabling chemists to build out different functionalities to target specific sub-pockets within the kinase active site.

Section 4: Mechanism of Action - A Hinge-Binding Fragment

The primary mechanism by which the this compound scaffold imparts kinase inhibitory activity is through its interaction with the hinge region of the kinase ATP-binding site.

Caption: Hinge-binding interaction of the benzamide scaffold.

The amide NH and carbonyl oxygen of the benzamide core form a bidentate hydrogen bond pattern with the backbone of the hinge residues, mimicking the interaction of the adenine ring of ATP. The 3-amino group is strategically positioned to act as a vector, directing subsequent chemical modifications toward a deep hydrophobic pocket often adjacent to the gatekeeper residue.[5] The N-(4-fluorophenyl) moiety typically resides in a more solvent-exposed region and can be modified to enhance solubility or probe for additional interactions.

Section 5: Case Study - Evolution into RAF265 (CHIR-265)

The true value of this compound is realized when it is used as a foundational block for potent, clinically investigated inhibitors. A prime example is RAF265 (also known as CHIR-265) , a potent inhibitor of BRAF (both wild-type and V600E mutant) and VEGFR2 kinases.[8][9][10]

The synthesis of RAF265 utilizes a derivative of our core molecule. Through a multi-step synthetic process, complex moieties are appended to both the 3-amino group and the phenyl ring of the benzamide, transforming the simple fragment into a highly potent dual kinase inhibitor.[11] RAF265 has demonstrated the ability to block the phosphorylation of downstream substrates like MEK and ERK and inhibit angiogenesis by targeting VEGFR2.[8][9]

Caption: From fragment to clinical candidate workflow.

This progression from a simple, low-affinity fragment to a potent clinical candidate underscores the power of fragment-based drug design and highlights the utility of the 3-amino-N-(aryl)benzamide scaffold.

Section 6: Experimental Protocols for Evaluation

To assess the potential of a novel derivative of this compound, a tiered experimental approach is essential. The following protocols provide robust, self-validating systems for in vitro and cellular characterization.

Protocol 6.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Objective: To determine the direct inhibitory activity (IC₅₀) of a test compound against a purified kinase (e.g., BRAF V600E, VEGFR2). The ADP-Glo™ assay is a luminescent assay that measures ADP produced during the kinase reaction.[12][13][14]

-

Methodology:

-

Compound Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate. Include a known potent inhibitor as a positive control (e.g., RAF265) and DMSO only as a negative (100% activity) control.

-

Kinase Reaction:

-

To each well, add 2.5 µL of 2X kinase/substrate solution (e.g., purified BRAF V600E and inactive MEK1 as a substrate in kinase reaction buffer).

-

Add 2.5 µL of 2X ATP solution. The final ATP concentration should be at or near the Km of the kinase to ensure competitive inhibition is accurately measured.

-

Incubate at room temperature for 1 hour.[15]

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13][14] Incubate for 40 minutes at room temperature.[14][15]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][14] Incubate for 40-60 minutes at room temperature.[14]

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Self-Validation: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay window.

Protocol 6.2: Cellular Target Engagement Assay (NanoBRET™)

-

Objective: To confirm that the compound binds to its intended kinase target within a live cellular environment.[16][17] The NanoBRET™ assay measures the proximity of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase.[18] Compound binding displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[18]

-

Methodology:

-

Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BRAF) fused to NanoLuc® luciferase.[19] Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Tracer Addition: Add the specific NanoBRET™ tracer for the target kinase at its predetermined optimal concentration.

-

Substrate Addition & Reading: Add Nano-Glo® Live Cell Substrate. Immediately read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[19]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission).[19] Plot the change in BRET ratio against compound concentration to determine the cellular IC₅₀.

-

-

Self-Validation: A key advantage of this assay is its ability to quantify target engagement in living cells, providing more physiologically relevant data than a biochemical assay alone.[16] Comparing the biochemical and cellular IC₅₀ values can provide initial insights into cell permeability and off-target effects.

Protocol 6.3: Downstream Signaling Pathway Analysis (Western Blot)

-

Objective: To demonstrate the functional consequence of target inhibition by measuring the phosphorylation status of a downstream substrate. For a BRAF inhibitor, this would be measuring the phosphorylation of MEK or ERK.[9][20]

-

Methodology:

-

Cell Treatment: Plate a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).[21]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[22] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-ERK1/2).[21]

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[21][22]

-

-

Self-Validation: The loading control is non-negotiable for quantitative analysis. A dose-dependent decrease in the ratio of phosphorylated protein to total protein provides strong evidence of on-target pathway inhibition.

Section 7: Interpretation and Future Directions

A successful derivative originating from the this compound scaffold will exhibit potent activity in the biochemical assay (low nM IC₅₀), demonstrate target binding in live cells via NanoBRET™, and cause a corresponding dose-dependent decrease in downstream signaling in the Western blot analysis.

Future work for a promising compound would involve expanding the kinase selectivity profile against a broad panel of kinases to assess off-target effects, conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately evaluating in vivo efficacy in relevant animal models of cancer. The simple, versatile, and synthetically accessible nature of the this compound core ensures it will remain a valuable starting point for the discovery of the next generation of kinase inhibitors.

Section 8: References

-

Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC - NIH. (2019-10-18). National Institutes of Health. [Link]

-

Western blot analysis for inhibition of MAPK activation by humanized... ResearchGate. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]

-

Raf265 | C24H16F6N6O | CID 11656518. PubChem - NIH. [Link]

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. PubMed Central. [Link]

-

3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. National Institutes of Health. [Link]

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Springer. [Link]

-

Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

-

Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. [Link]

-

4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Western blot analysis revealed that inhibition of p38 MAPK activation... ResearchGate. [Link]

-

Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. [Link]

-

Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. SciSpace. [Link]

-

Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics. ResearchGate. [Link]

-

Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PubMed Central. [Link]

-

How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

-

NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. National Institutes of Health. [Link]

-

What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]

-

Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed Central. [Link]

-

ADP Glo Protocol. Unknown Source. [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

-

Pharmacologic inhibition of the MEK-MAP kinase signal transduction pathway in the rat. Toxicological Sciences. [Link]

-

From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

-

Amino-aryl-benzamide compounds and methods of use thereof. Google Patents.

Sources

- 1. brimr.org [brimr.org]

- 2. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Raf265 | C24H16F6N6O | CID 11656518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. RAF 265 | CAS 927880-90-8 | CHIR 265 | RAF265 | Tocris Bioscience [tocris.com]

- 11. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 13. promega.com [promega.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. carnabio.com [carnabio.com]

- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 17. news-medical.net [news-medical.net]

- 18. promegaconnections.com [promegaconnections.com]

- 19. eubopen.org [eubopen.org]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-amino-N-(4-fluorophenyl)benzamide as a Putative Histone Deacetylase Inhibitor

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant target in modern drug discovery, particularly in oncology. Small molecule inhibitors of HDACs have shown promise as therapeutic agents. This technical guide focuses on the benzamide class of HDAC inhibitors, with a specific emphasis on the putative inhibitor, 3-amino-N-(4-fluorophenyl)benzamide. While direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide will provide a comprehensive framework for its synthesis, characterization, and evaluation as an HDAC inhibitor. This will be achieved by drawing upon established principles of medicinal chemistry, structure-activity relationships (SAR) of related benzamide inhibitors, and detailed experimental protocols. We will leverage data from structurally analogous compounds to hypothesize its potential efficacy and guide researchers in its investigation.

Introduction to Histone Deacetylases and their Inhibition

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2] The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[3]

HDACs are categorized into four classes based on their homology to yeast HDACs:

-

Class I: HDACs 1, 2, 3, and 8 are primarily localized in the nucleus.[4]

-

Class II: Divided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm.[4]

-

Class III: The sirtuins (SIRT1-7), which are NAD+-dependent enzymes.[4]

-

Class IV: HDAC11, which shares features of both Class I and II enzymes.[4]

The inhibition of HDACs can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[4] This has driven the development of numerous HDAC inhibitors (HDACis), several of which have received FDA approval for the treatment of hematological malignancies.[2]

The Benzamide Scaffold in HDAC Inhibition

Benzamides represent a significant class of HDAC inhibitors.[5] The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[2] In the case of benzamide inhibitors, the 2-aminobenzamide moiety often serves as the ZBG, chelating the zinc ion in the active site of the enzyme.[2][5]

Structure-Activity Relationship (SAR) of Aminobenzamide Inhibitors

The position of the amino group on the benzamide ring is a critical determinant of HDAC inhibitory activity. Extensive research has demonstrated that a 2-amino substitution is crucial for potent inhibition of Class I HDACs.[4] This is because the ortho-amino group forms key hydrogen bond interactions with residues in the active site, in addition to the zinc chelation by the amide carbonyl.[4] In contrast, compounds lacking this 2-amino group are often devoid of significant Class I HDAC inhibitory potency.[4]

The subject of this guide, This compound , possesses a meta-amino group. Based on established SAR, it is hypothesized that this compound will exhibit significantly weaker Class I HDAC inhibition compared to its 2-amino isomer. However, it may possess activity against other HDAC isoforms or other off-target activities. It is also a known inhibitor of poly (ADP-ribose) polymerase (PARP).[6][7]

The N-(4-fluorophenyl) moiety acts as the "cap" group, which interacts with residues on the rim of the HDAC active site. The fluorine substitution can influence pharmacokinetic properties such as metabolic stability and membrane permeability.[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amide coupling reaction. A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of such benzamides involves the reaction of a substituted benzoic acid with a substituted aniline.[8] In this case, 3-aminobenzoic acid would be coupled with 4-fluoroaniline. To facilitate this, the carboxylic acid is typically activated first.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Activation of 3-Aminobenzoic Acid:

-

To a solution of 3-aminobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at 0 °C.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.

-

-

Amide Coupling:

-

Dissolve 4-fluoroaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Add a solution of 3-aminobenzoyl chloride in the same solvent dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Characterize the final product by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point (MP): As an indicator of purity.

-

-

In Vitro Evaluation of HDAC Inhibitory Activity

To determine the HDAC inhibitory potential of this compound, a series of in vitro assays should be performed.

Biochemical HDAC Inhibition Assay

Commercially available HDAC activity assay kits provide a robust platform for measuring the inhibitory activity of a compound against purified HDAC enzymes. These assays are often based on a colorimetric or fluorometric readout.[4]

Experimental Protocol: Colorimetric HDAC Inhibition Assay (General)

-

Plate Preparation: An acetylated histone substrate is coated onto the wells of a microplate.

-

Enzyme and Inhibitor Incubation:

-

Add purified recombinant HDAC enzyme (e.g., HDAC1, 2, 3) to the wells.

-

Add varying concentrations of the test compound (this compound) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

-

Incubate at 37°C for a defined period (e.g., 60-90 minutes) to allow for deacetylation.[9]

-

-

Detection:

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for a colorimetric HDAC inhibition assay.

Predicted HDAC Inhibition Profile

Based on the SAR of aminobenzamides, it is predicted that this compound will have weak activity against Class I HDACs. However, for a structurally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , the following IC₅₀ values have been reported[10]:

| HDAC Isoform | IC₅₀ (nM) for FNA[10] |

| HDAC1 | 842.80 |

| HDAC2 | 949.15 |

| HDAC3 | 95.48 |

| HDAC4, 6, 7, 8, 9 | > 5000 |

This data for FNA, which has a 2-amino-4-fluorophenyl cap group, indicates Class I selectivity with a preference for HDAC3.[10] The different amino substitution on the benzamide ring of our target compound (3-amino vs. 4-bis(2-chloroethyl)amino) and the aniline portion (unsubstituted vs. 2-amino) would likely result in a different inhibition profile.

Cellular Assays for Evaluating Biological Effects

Should in vitro assays indicate inhibitory activity, the next step is to assess the compound's effects in a cellular context.

Western Blot Analysis of Histone Acetylation

A hallmark of HDAC inhibition is the accumulation of acetylated histones. This can be readily assessed by Western blotting.

Experimental Protocol: Western Blot

-

Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa, HCT116) with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the acetylated histone bands relative to the loading control would indicate HDAC inhibition.

Cell Proliferation and Viability Assays

HDAC inhibitors are expected to reduce cancer cell proliferation. This can be measured using assays such as the MTT or MTS assay.

Cell Cycle Analysis

HDAC inhibitors often induce cell cycle arrest. This can be analyzed by flow cytometry.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would indicate cell cycle arrest. For instance, the related compound FNA was shown to induce G2/M phase arrest in HepG2 cells.[10]

Apoptosis Assays

Induction of apoptosis is a key mechanism of action for many anticancer drugs, including HDAC inhibitors.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with the compound for a defined period.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The related compound FNA was found to promote apoptosis in HepG2 cells.[10]

Caption: Postulated mechanism of anti-cancer action for an HDAC inhibitor.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the investigation of this compound as a potential HDAC inhibitor. While established structure-activity relationships for aminobenzamide HDAC inhibitors suggest that the 3-amino substitution may not be optimal for potent Class I HDAC inhibition, empirical validation is essential. The proposed synthetic route and detailed experimental protocols for in vitro and cellular characterization offer a clear path for researchers to systematically evaluate this compound.

Future studies should focus on:

-

Synthesis and full characterization of this compound.

-

Comprehensive profiling against all HDAC isoforms to determine its potency and selectivity.

-

Investigation of its PARP inhibitory activity in parallel with its HDAC inhibitory potential.

-

In-depth analysis of its cellular effects on a panel of cancer cell lines.

-

Molecular modeling studies to understand its binding mode within the active sites of HDACs and/or PARP.

By following the methodologies outlined in this guide, the scientific community can definitively determine the therapeutic potential of this compound and further refine our understanding of the structure-activity relationships of benzamide-based enzyme inhibitors.

References

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. [Link]

-

Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2022). International Journal of Molecular Sciences. [Link]

-

4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Frontiers in Oncology. [Link]

-

New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2021). Molecules. [Link]

-

Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. (2023). Journal of Medicinal Chemistry. [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules. [Link]

-

Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Chemistry. [Link]

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (2022). EpigenTek. [Link]

- US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof. (2018).

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]

-

Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2015). Journal of Medicinal Chemistry. [Link]

-

3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (2009). Renal Failure. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2021). International Journal of Pharmaceutical Research. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate. [Link]

-

Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. (2024). Blood. [Link]

-

Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. (2023). Molecules. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PubMed. [Link]

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2025). ResearchGate. [Link]

-

Hydroxamic Acid-Based HDAC. (2022). Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 2. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ≥99% (TLC), PARP inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-amino-N-(4-fluorophenyl)benzamide: A Technical Guide to Target Identification and Validation

Abstract

The aminobenzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this privileged class, 3-amino-N-(4-fluorophenyl)benzamide emerges as a compound of significant interest for novel therapeutic development. Its structural features suggest the potential for interaction with a range of biological targets, spanning oncology, neurotherapeutics, and infectious diseases. This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. We will begin by constructing a putative pharmacophore model and outlining a computational workflow for target prediction. Subsequently, we will delve into the most promising target classes, providing the scientific rationale for their selection and detailed, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this intriguing molecule.

Introduction: The Promise of a Privileged Scaffold

The N-phenylbenzamide core is a versatile framework capable of engaging in a variety of non-covalent interactions with biological macromolecules. The addition of an amino group at the 3-position of the benzamide ring and a fluorine atom at the 4-position of the N-phenyl ring introduces key electronic and steric features that can significantly influence target binding affinity and selectivity. The amino group can act as a hydrogen bond donor, while the electronegative fluorine atom can modulate the electronic properties of the adjacent phenyl ring and potentially participate in hydrogen bonding or other electrostatic interactions.

Derivatives of aminobenzamides have demonstrated a wide array of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. This documented polypharmacology underscores the importance of a systematic and rigorous approach to identifying the specific therapeutic targets of this compound.

Computational Target Prediction: An In Silico First Approach

Before embarking on extensive and resource-intensive wet-lab experiments, a robust computational analysis can provide valuable insights into the likely biological targets of this compound. This in silico target fishing approach leverages the compound's structural and electronic properties to predict its interactions with known protein structures.

Putative Pharmacophore Model

Based on the structure of this compound, a putative pharmacophore model can be constructed to highlight the key chemical features essential for its biological activity. This model serves as a 3D query for virtual screening of protein target databases.

-

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) on the benzamide ring.

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linkage.

-

Aromatic Rings (AR): Two aromatic rings that can participate in hydrophobic and π-π stacking interactions.

-

Hydrophobic/Halogen Bond Donor (HY/X): The fluorine atom on the phenyl ring, which contributes to the hydrophobic character and can potentially engage in halogen bonding.

Caption: Putative pharmacophore model for this compound.

Experimental Workflow: In Silico Target Fishing

The following workflow outlines a systematic approach to identifying potential protein targets for this compound using computational methods.[1][2]

Caption: Experimental workflow for in silico target identification.

Protocol 1: In Silico Target Fishing

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its 2D representation (SMILES: Nc1cccc(C(=O)Nc2ccc(F)cc2)c1).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Pharmacophore-Based Virtual Screening:

-

Use the generated pharmacophore model to screen 3D conformer databases of known protein targets (e.g., PharmMapper, ZINCPharmer).

-

Rank the retrieved protein hits based on the fit score to the pharmacophore model.

-

-

Reverse Docking:

-

Perform molecular docking of the energy-minimized ligand against a panel of known protein crystal structures from the Protein Data Bank (PDB).

-

Utilize docking software such as AutoDock Vina or Glide to predict the binding mode and affinity (docking score) of the compound to each protein.

-

-

Target Prioritization:

-

Consolidate the results from both pharmacophore screening and reverse docking.

-

Prioritize targets that appear in the top hits of both methods.

-

Further refine the list by considering the biological relevance of the targets to known activities of similar benzamide compounds.

-

Potential Therapeutic Target Classes and Experimental Validation

Based on the computational predictions and the existing literature on analogous compounds, the following therapeutic target classes are prioritized for experimental validation.

Histone Deacetylases (HDACs)

Scientific Rationale: A structurally related compound, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, has been identified as a potent and selective inhibitor of Class I HDACs.[3] The 2-aminobenzamide moiety is a known zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity.[4]

Potential Indications: Oncology, Neurodegenerative Diseases, Inflammatory Disorders.

Experimental Validation Workflow:

Caption: Workflow for validating HDAC inhibition.

Protocol 2: In Vitro HDAC Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual Class I HDAC enzymes (HDAC1, 2, 3).

-

Materials: Recombinant human HDAC1, 2, and 3 enzymes; fluorogenic HDAC substrate (e.g., Fluor-de-Lys®); Trichostatin A (TSA) as a positive control; assay buffer; black 96-well plates.

-

Procedure:

-

Prepare a serial dilution of this compound and TSA in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Protocol 3: Western Blot for Histone Acetylation

-

Objective: To assess the effect of this compound on the acetylation status of histones in a cellular context.

-

Materials: Cancer cell line (e.g., HCT116, A549); this compound; cell lysis buffer; primary antibodies against acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH); HRP-conjugated secondary antibody; ECL substrate.

-

Procedure:

-

Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Harvest and lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated histone H3.

-

Tyrosine Kinases

Scientific Rationale: Benzamide derivatives have been reported as inhibitors of various tyrosine kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5] Molecular docking studies of related compounds have shown that the benzamide scaffold can fit into the ATP-binding pocket of kinases.[5]

Potential Indications: Oncology.

Experimental Validation Workflow:

Caption: Workflow for validating NF-κB pathway inhibition.

Protocol 5: NF-κB Reporter Gene Assay

-

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Materials: Cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc); TNF-α or LPS to stimulate the pathway; this compound; Luciferase assay reagent.

-

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of the test compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

-

Data Summary and Interpretation

To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and structured format.

Table 1: Summary of In Vitro Potency

| Target/Assay | IC50 / EC50 (µM) |

| HDAC Inhibition | |

| HDAC1 | |

| HDAC2 | |

| HDAC3 | |

| Kinase Inhibition | |

| [Kinase 1] | |

| [Kinase 2] | |

| NF-κB Inhibition | |

| NF-κB Reporter Assay | |

| Cellular Assays | |

| HCT116 Proliferation | |

| A549 Proliferation |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the identification and validation of the therapeutic targets of this compound. The proposed workflow, combining computational prediction with targeted experimental validation, offers a rational and efficient path to uncovering the full therapeutic potential of this promising compound. The initial focus on HDACs, tyrosine kinases, and the NF-κB pathway is well-supported by the existing literature on analogous structures. Positive results in the outlined validation assays will pave the way for further preclinical development, including lead optimization, pharmacokinetic and toxicological profiling, and ultimately, the translation of this compound into a novel therapeutic agent.

References

-

Chen, H., Zhou, J., & Allen, J. A. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 8966–8991. [Link]

- Springer, C. J., & Niculescu-Duvaz, I. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO 1994025429A1.

-

Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. [Link]

-

Reddy, T. S., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 259-263. [Link]

-

Hambardzumyan, A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(11), 1362. [Link]

-

Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 22(16), 8899. [Link]

-

Li, S., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(19), 6539. [Link]

-

Aziz, M. A., et al. (2016). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

Epperly, M. W., et al. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 47(Supplement 2), S123-S124. [Link]

-

Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6579-6591. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2217. [Link]

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem, 8(6), 979-991. [Link]

-

Patsnap. (n.d.). NR4A1 - Drugs, Indications, Patents. Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Ewing, W. R., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters, 13(10), 1795-1799. [Link]

-

de la Torre, B. G., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(24), 9949-9961. [Link]

-

Pinzi, L., & Rastelli, G. (2021). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 64(17), 12564-12586. [Link]

-

Pinzi, L., & Rastelli, G. (2021). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 64(17), 12564-12586. [Link]

Sources

- 1. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of 3-amino-N-(4-fluorophenyl)benzamide analogs